2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Description
This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxamide group, which is a functional group derived from carboxylic acids .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring and a carboxamide group as key components . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction . They can also react with phosphorus pentasulfide (P4S10) as sulfurizing agents .Safety and Hazards
The safety data sheet for a similar compound, 2-(2,4-DIMETHYLBENZOYL)BENZOIC ACID, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling the compound .
Future Directions
Thiophene derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic routes to these compounds, investigating their mechanisms of action, and exploring their potential applications in medicine and other fields .
Properties
IUPAC Name |
2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-7-8-12(11(2)9-10)16(21)20-18-15(17(22)19-3)13-5-4-6-14(13)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOZJQIGXFERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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